1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is an organic compound characterized by a brominated pyridine ring and a dimethylmethanamine group. This compound falls under the category of substituted pyridines, which are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity, making it a valuable intermediate in various chemical processes.
The compound is cataloged under the Chemical Abstracts Service number 908864-98-2 and has been documented in several chemical databases, including PubChem and BenchChem. It is widely available for purchase from chemical suppliers, indicating its relevance in both research and industrial applications.
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is classified as a halogenated organic compound, specifically a brominated derivative of pyridine. Its unique structure contributes to its classification as a potential pharmaceutical agent and a building block in organic synthesis.
The synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine typically involves two main steps: bromination of a pyridine derivative followed by the introduction of the dimethylmethanamine group.
Industrial production methods mirror these synthetic routes but are scaled up using automated reactors to ensure consistent quality and efficiency. Reaction conditions such as temperature, pressure, and concentration are meticulously controlled to prevent over-bromination and maximize product yield.
The molecular formula of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is C_8H_10BrN_2, with a molecular weight of approximately 215.09 g/mol. The structure features:
The compound's InChI key is KYVVKZWZFMYZEB-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases.
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine undergoes several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in drug development.
The mechanism of action for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine largely depends on its interactions with biological targets, particularly in medicinal chemistry. The compound may interact with various enzymes or receptors, modulating their activity due to:
This interaction profile suggests potential applications in treating neurological disorders or other pathologies where modulation of specific molecular targets is beneficial.
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is typically a solid at room temperature with a melting point ranging around 105–106 °C.
The compound exhibits:
Relevant data includes:
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine has several scientific uses:
The unique structural features of this compound make it valuable across various fields, highlighting its significance in ongoing research and industrial applications.
The synthesis of 1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine (CAS 908864-98-2, C₈H₁₁BrN₂) relies on strategic functionalization of pyridine precursors. A common approach begins with commercially available 3,5-dibromopyridine, which undergoes regioselective metalation at the C5 position using n-butyllithium at -78°C, followed by electrophilic quenching with DMF to yield 5-bromopyridine-3-carbaldehyde [3] [6]. Subsequent reductive amination with dimethylamine and sodium cyanoborohydride provides the target compound in 65-78% yield after purification [3].
Alternative routes employ Suzuki-Miyaura cross-coupling for advanced intermediates. For example, 3-bromo-5-iodopyridine can be coupled with N,N-dimethylaminomethylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis to install the dimethylaminomethyl group directly. This method achieves higher regiocontrol but requires stringent oxygen-free conditions and delivers moderate yields (55-62%) due to protodeboronation side reactions [5] [8].
Table 1: Comparative Synthetic Pathways
Starting Material | Key Step | Catalyst System | Yield (%) | Purity (%) |
---|---|---|---|---|
3,5-Dibromopyridine | Lithiation/Formylation | n-BuLi, DMF | 78 | >95 |
3-Bromo-5-iodopyridine | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 62 | 92 |
5-Bromo-3-(chloromethyl)pyridine | Amination | Dimethylamine, K₂CO₃ | 68 | 98 |
Regioselective bromination is governed by electronic and directing group effects. Electrophilic bromination of pyridin-3-amine derivatives occurs preferentially at C5 due to the ortho/para-directing nature of the amino group, though this requires protection to prevent oxidation [4]. Directed ortho-metalation (DoM) offers superior control: 3-(N,N-dimethylaminomethyl)pyridine undergoes lithiation at C5 using LiTMP, followed by bromination with Br₂ to furnish the 5-bromo-3-substituted derivative in >85% regioselectivity [3] [4].
Amination strategies pivot on reductive amination or nucleophilic displacement. Reductive amination of 5-bromopyridine-3-carbaldehyde employs dimethylamine and NaBH₃CN in methanol at 0-5°C, minimizing over-alkylation byproducts. Nucleophilic displacement of 5-bromo-3-(bromomethyl)pyridine with dimethylamine in THF achieves 70% yield but generates stoichiometric HBr, necessitating scavengers like Hunig’s base [3] [4]. The reaction follows second-order kinetics, with rate acceleration observed in polar aprotic solvents (k = 0.42 h⁻¹ in DMF vs. 0.18 h⁻¹ in THF).
Table 2: Bromination/Amination Optimization Strategies
Reaction Type | Conditions | Key Challenge | Optimization |
---|---|---|---|
Electrophilic Bromination | Br₂, CHCl₃, 20°C | Low regioselectivity | Use amino-protected derivatives |
Directed ortho-Metalation | LiTMP, THF, -78°C → Br₂ | Sensitivity to moisture | Rigorous solvent drying |
Reductive Amination | Me₂NH, NaBH₃CN, MeOH, 0°C | Imine intermediate instability | Slow aldehyde addition |
Nucleophilic Displacement | Me₂NH, K₂CO₃, THF, 60°C | HBr salt formation | Add Hunig’s base (DIEA) |
Though 1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine lacks stereocenters, its chiral analogs (e.g., N-cyclobutylmethyl-N-methyl derivatives) require asymmetric synthesis. Enantioselective reductive amination of 5-bromopyridine-3-carbaldehyde with chiral amines employs RuCl₂[(R)-xylbinap][(R)-daipen] catalysts, achieving >90% ee at -10°C under 50 bar H₂ pressure. Alternatively, chiral auxiliary approaches use (S)-α-methylbenzylamine to form imines, followed by diastereoselective reduction with L-Selectride (diastereomeric ratio 94:6) [3].
For N-alkyl analogs, asymmetric hydrogenation of enamine intermediates with Rh(duphos) catalysts affords R-enantiomers with 88% ee. These methods face substrate-specific limitations: steric hindrance at C3 reduces enantioselectivity to <60% ee for bulky N-alkyl groups [3].
Solvent optimization significantly reduces waste. Tandem bromination-amination in 2-MeTHF (derived from renewable resources) achieves 82% yield with full solvent recovery via distillation, eliminating halogenated solvent use [6] [8]. Catalytic bromination using H₂O₂/HBr mixtures over TiO₂-SiO₂ catalysts minimizes Br₂ excess, reducing corrosive byproducts while maintaining 95% conversion at 60°C [6].
Flow chemistry systems enhance mass transfer for hazardous intermediates: 3-(bromomethyl)-5-bromopyridine synthesis in microreactors (residence time 2 min, 25°C) suppresses di-bromination byproducts to <5%, compared to 15-20% in batch reactors [3]. E-factor analysis confirms a 40% reduction in waste salts versus traditional amination routes.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3